![molecular formula C17H18N2S B5723010 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline, also known as DMTB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioaniline derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting subject for further investigation.
Mécanisme D'action
The mechanism of action of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been the subject of much research. It has been found to inhibit PKC activity by binding to the enzyme's regulatory domain, thereby preventing its activation. This leads to downstream effects such as activation of caspase-3 and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been found to exhibit various biochemical and physiological effects. In addition to its effects on PKC activity, it has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the levels of reactive oxygen species (ROS) in cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has several advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, it is also highly reactive and can be toxic to cells at high concentrations. Careful dosing and handling is required to ensure accurate and reproducible results.
Orientations Futures
There are several future directions for research on 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline. One area of focus is its potential as a therapeutic agent for cancer treatment. Further investigation is needed to determine its efficacy in vivo and to identify potential side effects. Other areas of research include its potential as a tool for studying PKC signaling pathways and its effects on other cellular processes. Overall, 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has great potential for further investigation as a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline involves the reaction of 3,4-dihydroisoquinoline with thiophosgene, followed by reaction with aniline. This method has been described in detail in various scientific publications, and has been found to be an effective way of producing high-quality 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline for research purposes.
Applications De Recherche Scientifique
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of protein kinase C (PKC) activity, activation of caspase-3, and induction of apoptosis in cancer cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
4-[(3,3-dimethyl-4H-isoquinolin-1-yl)sulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-17(2)11-12-5-3-4-6-15(12)16(19-17)20-14-9-7-13(18)8-10-14/h3-10H,11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBULGMLWMSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6162107 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


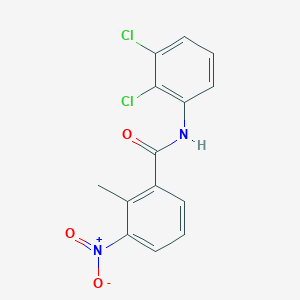
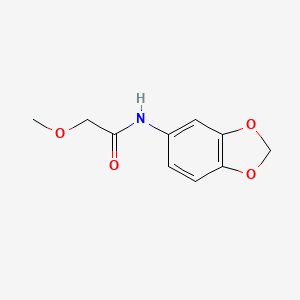
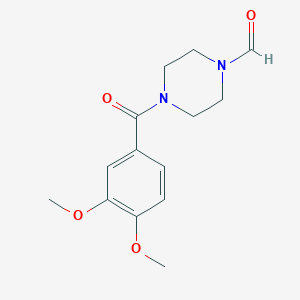
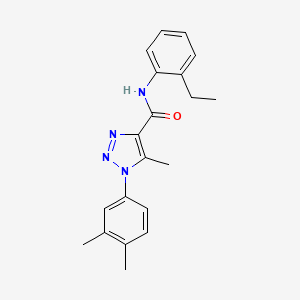
![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)

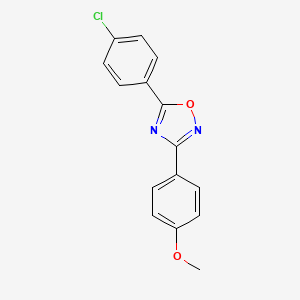


![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)

